molecular formula C22H18N4O3 B14921597 3,6-dicyclopropyl-N-[4-(1,2-oxazol-5-yl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3,6-dicyclopropyl-N-[4-(1,2-oxazol-5-yl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B14921597
M. Wt: 386.4 g/mol
InChI Key: MLPQKCUUCCBATO-UHFFFAOYSA-N
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Description

3,6-dicyclopropyl-N-[4-(1,2-oxazol-5-yl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of oxazole derivatives. Oxazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 3,6-dicyclopropyl-N-[4-(1,2-oxazol-5-yl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves multiple steps, including the formation of the oxazole ring and the subsequent attachment of various functional groupsThe reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of oxazole derivatives with different functional groups, while substitution reactions can introduce new substituents on the aromatic ring .

Scientific Research Applications

3,6-dicyclopropyl-N-[4-(1,2-oxazol-5-yl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide has been studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. In medicine, it is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases. In industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3,6-dicyclopropyl-N-[4-(1,2-oxazol-5-yl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Compared to other oxazole derivatives, 3,6-dicyclopropyl-N-[4-(1,2-oxazol-5-yl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide stands out due to its unique structure and specific biological activities. Similar compounds include other oxazole derivatives such as aleglitazar, ditazole, mubritinib, and oxaprozin, which have been studied for their therapeutic potential in various diseases

Properties

Molecular Formula

C22H18N4O3

Molecular Weight

386.4 g/mol

IUPAC Name

3,6-dicyclopropyl-N-[4-(1,2-oxazol-5-yl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H18N4O3/c27-21(24-15-7-5-13(6-8-15)18-9-10-23-28-18)16-11-17(12-1-2-12)25-22-19(16)20(26-29-22)14-3-4-14/h5-12,14H,1-4H2,(H,24,27)

InChI Key

MLPQKCUUCCBATO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C(=C2)C(=O)NC4=CC=C(C=C4)C5=CC=NO5)C(=NO3)C6CC6

Origin of Product

United States

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